2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Overview
Description
The compound “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a nitrogen-containing heterocyclic compound1. It contains a pyrrole ring and a pyrazine ring1. However, there is limited information available specifically about this compound.
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolopyrazine derivatives, has been achieved through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation1. However, the specific synthesis process for “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is not clearly mentioned in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is not explicitly provided in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have been characterized by various spectroscopic techniques, including FT-IR, NMR, UV-visible absorption, fluorescence emission, and single crystal X-ray diffraction2.
Chemical Reactions Analysis
The specific chemical reactions involving “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not clearly mentioned in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not explicitly provided in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have been characterized by various spectroscopic techniques2.
Scientific Research Applications
-
- Application : Pyrrole, a component of the compound you mentioned, is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods : 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain 1-(4-chlorophenyl)-2,5-dimethyl-1 H-pyrrole .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
- Application : The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which is similar to the compound you mentioned, was studied .
- Methods : The molecular structure was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods, optimizing their monomer, cyclic dimer and stacking forms using the Gaussian16 program package .
- Results : The molecular structure was found to be slightly out of plane. The good agreement between the IR and Raman bands experimentally observed in the solid state with those calculated theoretically confirms the synthesized structures .
Safety And Hazards
The safety and hazards associated with “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not clearly mentioned in the retrieved papers.
Future Directions
The future directions for research on “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not explicitly mentioned in the retrieved papers. However, the synthetic methods and biological activities of similar compounds, such as pyrrolopyrazine derivatives, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases1.
properties
IUPAC Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHJSIXKDONKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.